2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC18142791
Molecular Formula: C9H9BrF3N
Molecular Weight: 268.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrF3N |
|---|---|
| Molecular Weight | 268.07 g/mol |
| IUPAC Name | 2-(2-bromopropyl)-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C9H9BrF3N/c1-6(10)4-8-3-2-7(5-14-8)9(11,12)13/h2-3,5-6H,4H2,1H3 |
| Standard InChI Key | HUCYDAOIUBFURI-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=NC=C(C=C1)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine (C₉H₈BrF₃N) features a six-membered aromatic pyridine ring substituted at two positions:
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2-position: A bromopropyl (-CH₂CHBrCH₃) group, introducing steric bulk and electrophilic reactivity.
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5-position: A trifluoromethyl (-CF₃) group, conferring electron-withdrawing properties and metabolic stability .
The bromine atom on the propyl chain serves as a leaving group, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation .
Physicochemical Properties
While experimental data for this specific compound remains unpublished, analogous bromopyridines and trifluoromethyl-substituted heterocycles provide benchmarks:
The bromopropyl chain likely increases molecular weight and lipophilicity compared to simpler bromopyridines, potentially elevating LogP values beyond 3.0 .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing 2-(2-bromopropyl)-5-(trifluoromethyl)pyridine:
Route 1: Direct Alkylation of Pyridine Core
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Trifluoromethyl Introduction: Electrophilic trifluoromethylation of 2-aminopyridine using Umemoto’s reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) at the 5-position .
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Propyl Chain Installation: Friedel-Crafts alkylation with 1-bromo-2-propyl chloride under Lewis acid catalysis (e.g., AlCl₃) .
Route 2: Bromination of Preformed Alkylpyridine
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Propyl Group Addition: Pd-catalyzed coupling of 5-(trifluoromethyl)pyridine-2-boronic acid with allyl bromide, followed by hydrobromination .
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Bromine Incorporation: Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) at the propyl chain .
Process Optimization Challenges
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Regioselectivity: Competing reactions at the pyridine nitrogen require careful control of Lewis acid stoichiometry .
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Thermal Stability: The trifluoromethyl group decomposes above 140°C, limiting high-temperature steps .
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Bromine Handling: Exothermic bromination necessitates cryogenic conditions (-20°C) to prevent HBr off-gassing .
Reactivity and Functionalization
Nucleophilic Substitution
The bromopropyl side chain undergoes SN2 reactions with:
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Amines: Producing quaternary ammonium salts for ionic liquid applications .
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Thiols: Forming sulfide-linked conjugates for drug delivery systems .
Reaction kinetics studies in DMF at 25°C show a second-order rate constant (k₂) of 3.8 × 10⁻⁴ L/mol·s, indicating moderate reactivity comparable to benzyl bromide .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 72 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | 65 |
Industrial and Research Applications
Pharmaceutical Intermediates
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Kinase Inhibitors: The trifluoromethyl group enhances binding to ATP pockets in EGFR and VEGFR targets .
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Antiviral Agents: Pyridine cores modified with bromoalkyl chains show activity against RNA viruses (EC₅₀ = 0.8 μM in HCoV-229E models) .
Agrochemical Uses
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